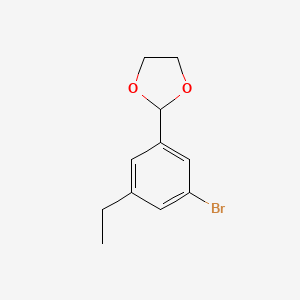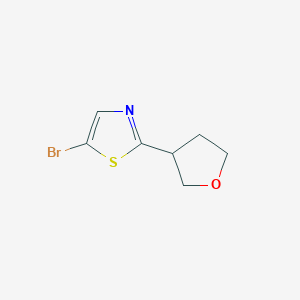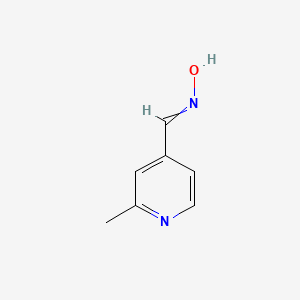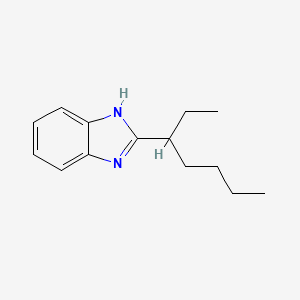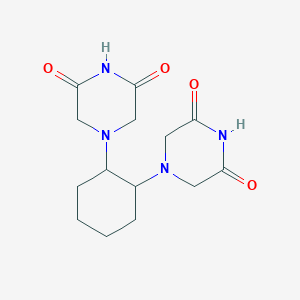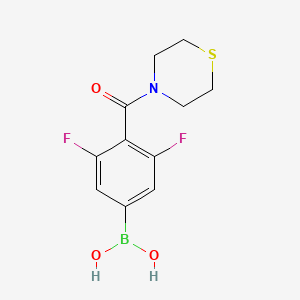
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with difluoro and thiomorpholine-4-carbonyl groups. Boronic acids are widely recognized for their role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
Méthodes De Préparation
The synthesis of (3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid typically involves the following steps:
Hydroboration: This is the most common route to organoborane reagents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid undergoes several types of chemical reactions:
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert boronic acids to boranes or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use in enzyme inhibition and other biological applications . The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition or as a coupling reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid can be compared with other boronic acid derivatives:
3,5-Difluorophenylboronic acid: Similar in structure but lacks the thiomorpholine-4-carbonyl group, which may affect its reactivity and applications.
4-(Thiomorpholine-4-carbonyl)phenylboronic acid: Similar but without the difluoro substitution, which can influence its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H12BF2NO3S |
|---|---|
Poids moléculaire |
287.10 g/mol |
Nom IUPAC |
[3,5-difluoro-4-(thiomorpholine-4-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H12BF2NO3S/c13-8-5-7(12(17)18)6-9(14)10(8)11(16)15-1-3-19-4-2-15/h5-6,17-18H,1-4H2 |
Clé InChI |
YVILIPOXSVKSIC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)F)C(=O)N2CCSCC2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)
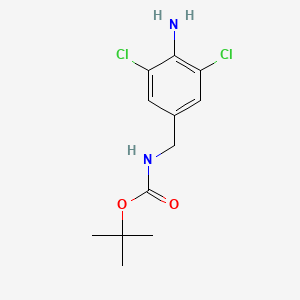
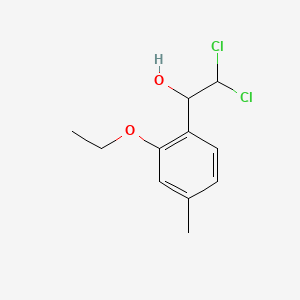
![2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide](/img/structure/B14018270.png)
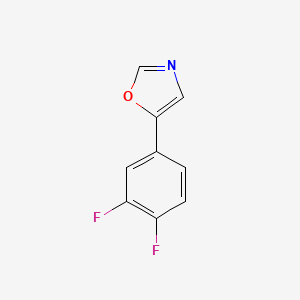
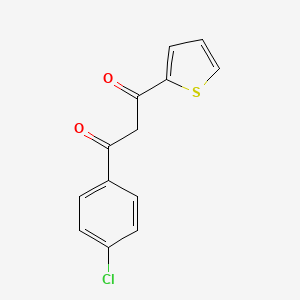
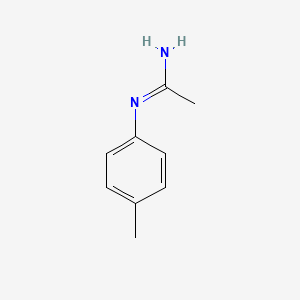
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
